

The Chameleon Molecule: Advanced FTIR Characterization of 2-Hydroxynicotinic Acid

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Compound of Interest

Compound Name: 2-Hydroxynicotinic acid

Cat. No.: B372478

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Executive Summary: The Tautomer Trap

2-Hydroxynicotinic acid (2-HNA) is not a simple pyridine derivative; it is a structural shapeshifter.^[1] In drug development, it serves as a critical building block for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). However, its characterization is frequently misinterpreted due to keto-enol tautomerism.^[1]

While often drawn as "2-hydroxypyridine-3-carboxylic acid" (the enol form), experimental FTIR data confirms that 2-HNA exists primarily as the 2-oxo-1,2-dihydropyridine-3-carboxylic acid (the keto/lactam form) in the solid state.^[1]

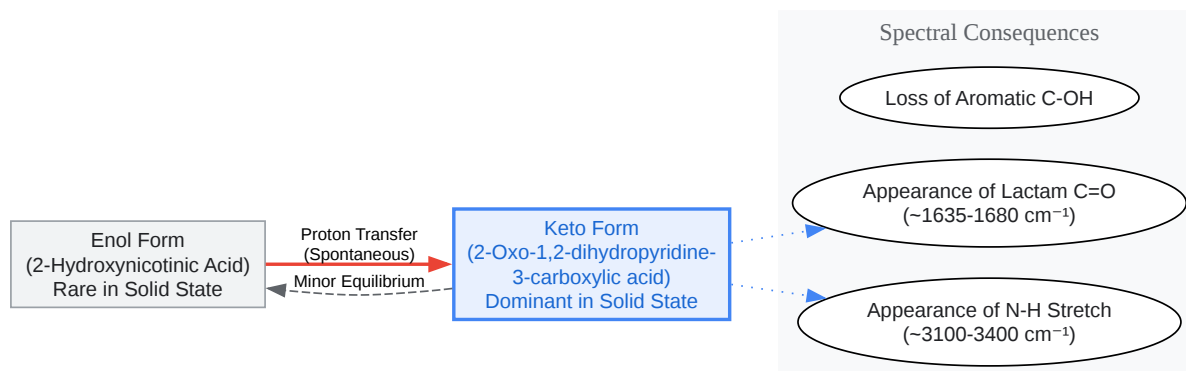
This guide provides a definitive spectral analysis of 2-HNA, distinguishing its unique "Double Carbonyl" signature from structural analogs like Nicotinic Acid and 2-Chloronicotinic Acid.^[1]

Structural Dynamics & Tautomerism

Before analyzing the spectrum, one must understand the species being measured.^[2] In the solid phase (KBr pellet or ATR), the equilibrium overwhelmingly favors the 2-oxo (lactam) tautomer. This results in a spectrum that resembles a cyclic amide rather than a simple pyridine alcohol.^[1]

Visualization: The Keto-Enol Equilibrium

The following diagram illustrates the tautomeric shift that defines the FTIR spectrum.



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Figure 1: Tautomeric equilibrium of 2-HNA. The solid-state preference for the Keto form dictates the primary FTIR signals.

Detailed Spectral Analysis

The FTIR spectrum of 2-HNA is characterized by a "Double Carbonyl" region and a complex high-wavenumber region due to extensive hydrogen bonding.[1]

Table 1: Characteristic Peaks of 2-Hydroxynicotinic Acid (Solid State)[1]

Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group	Interpretation & Causality
3300 – 3450	ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">	Secondary Amine (Lactam)	Diagnostic: Confirms the keto tautomer. A simple pyridine ring (enol form) would lack this band.[1] Often sharp but broadened by H-bonding.
2500 – 3300	ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">	Carboxylic Acid	Broad Envelope: The acidic proton participates in strong intermolecular dimers and intramolecular H-bonds with the adjacent carbonyl, creating a wide absorption band that underlies the C-H and N-H stretches.
1700 – 1745		Carboxylic Acid	Acid Carbonyl: Represents the free or weakly H-bonded carboxylic acid group. [3] Literature cites ~1744 cm ⁻¹ for the free ligand, though dimerization often shifts this closer to 1700–1710 cm ⁻¹ .
1630 – 1680	ngcontent-ng-c1989010908="" _ngghost-ng-c2193002942="" class="inline ng-star-inserted">	Lactam (Ring C=O)	The "Second" Carbonyl: This is the tell-tale sign of the 2-oxo structure. It appears at a lower

inserted">

frequency than the acid C=O due to conjugation within the heterocyclic ring.

1550 – 1610

Pyridone Ring

Mixed mode vibrations characteristic of the 2-pyridone skeleton. Often referred to as the "Amide II" like band in cyclic amides.

1235

Carboxylic Acid

C-O single bond stretch coupled with O-H in-plane bending.

1132 / 1086

Ring Deformation

In-plane bending modes of the aromatic/pyridone ring hydrogens.

“

Critical Insight: The presence of two distinct carbonyl bands (Acid at $\sim 1740\text{ cm}^{-1}$ and Lactam at $\sim 1640\text{ cm}^{-1}$) is the primary method to distinguish 2-HNA from simple pyridine carboxylic acids like Nicotinic Acid.

Comparative Analysis: 2-HNA vs. Alternatives

To validate the identity of 2-HNA, it must be compared against its structural analogs. The table below highlights the differential markers.

Table 2: Spectral Fingerprint Comparison

Feature	2-Hydroxynicotinic Acid (2-HNA)	Nicotinic Acid (Vitamin B3)	2-Chloronicotinic Acid (2-CNA)
Structure	2-Oxo-1,2-dihydropyridine (Lactam)	Pyridine (Aromatic)	Pyridine (Aromatic)
N-H Stretch	Present (~3300 cm ⁻¹)	Absent	Absent
C=O ^{[1][4]} Region	Doublet: Acid (~1740) + Lactam (~1640)	Singlet: Acid (~1710-1730)	Singlet: Acid (~1700-1750)
Ring Modes	Pyridone character (mixed C=O/C=N)	Pure Pyridine ring breathing (~1590)	Pyridine ring breathing (~1580)
C-X Stretch	N/A	N/A	C-Cl Stretch (~700-800 cm ⁻¹)
H-Bonding	Intramolecular (Acid-Lactam)	Intermolecular Dimers	Intermolecular Dimers

Analysis of Differences

- Vs. Nicotinic Acid: Nicotinic acid lacks the lactam carbonyl.^[1] Its spectrum shows a cleaner carbonyl region with only the carboxylic acid peak.^[1] It also lacks the N-H stretching band.^[1]
- Vs. 2-Chloronicotinic Acid: The chlorine atom in 2-CNA locks the molecule in the pyridine form (no tautomerism possible).^[1] The absence of the lactam band (~1640 cm⁻¹) and the presence of low-frequency C-Cl bands distinguish it from 2-HNA.

Experimental Protocol: Self-Validating Workflow

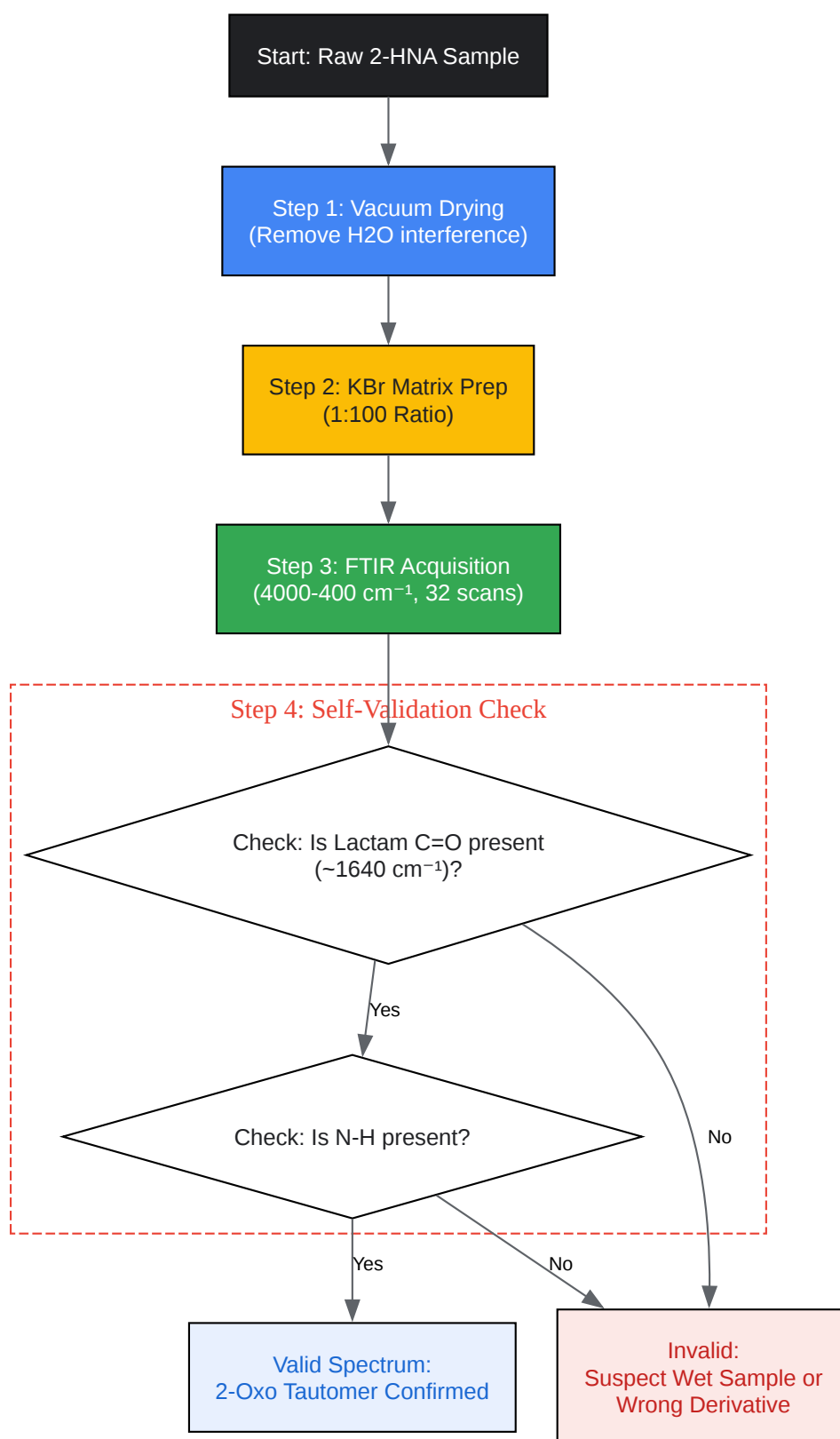
For reproducible results, the sample preparation method is critical. The "Self-Validating" approach ensures that environmental moisture or polymorphic transitions do not skew the data.^[1]

Method: Solid-State Transmission (KBr Pellet)

Preferred over ATR for higher resolution of the broad OH/NH regions.

- Desiccation: Dry 2-HNA powder at 60°C under vacuum for 2 hours to remove surface water (which interferes with the OH region).
- Dilution: Mix 1-2 mg of 2-HNA with 200 mg of spectroscopic grade KBr.
- Grinding: Grind gently. Warning: Excessive grinding energy can induce polymorphic transitions or amorphous states in 2-HNA.[1]
- Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

Workflow Visualization



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Figure 2: Step-by-step experimental workflow with embedded validation logic.

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